molecular formula C10H13Br B8706696 1-(2-Bromoethyl)-3-ethylbenzene

1-(2-Bromoethyl)-3-ethylbenzene

Cat. No.: B8706696
M. Wt: 213.11 g/mol
InChI Key: XEBOYHYBVZJAGJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-3-ethylbenzene is an aromatic compound featuring a benzene ring substituted with a 2-bromoethyl group at position 1 and an ethyl group at position 2. Bromoethyl-substituted benzenes are critical intermediates in organic synthesis, particularly in pharmaceutical and materials chemistry, due to their reactivity in nucleophilic substitution reactions. The bromine atom serves as a leaving group, enabling further functionalization, while substituents like ethyl or halogens modulate electronic and steric properties .

Properties

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(2-bromoethyl)-3-ethylbenzene

InChI

InChI=1S/C10H13Br/c1-2-9-4-3-5-10(8-9)6-7-11/h3-5,8H,2,6-7H2,1H3

InChI Key

XEBOYHYBVZJAGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs of 1-(2-Bromoethyl)-3-ethylbenzene

Compound Name Substituent(s) Molecular Weight (g/mol) Key Synthesis Method Yield Applications/Reactivity References
1-(2-Bromoethyl)-4-methoxybenzene 4-OCH₃ 215.07 Reaction with K₂CO₃/KI in acetonitrile 37% Intermediate for oxidative stress drug candidates
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene 3-CF₃ 253.04 Cs₂CO₃-mediated alkylation 51% High reactivity due to electron-withdrawing CF₃ group
1-(2-Bromoethyl)-4-nitrobenzene 4-NO₂ 230.06 Nitration of phenyl ethyl bromide N/A Precursor to naratriptan hydrochloride
1-(2-Bromoethyl)-4-chlorobenzene 4-Cl 219.55 Halogenation or substitution reactions N/A Model compound for SN2 reactivity studies
1-(2-Bromoethyl)-4-fluorobenzene 4-F 203.06 Fluorination or direct synthesis N/A Building block for fluorinated pharmaceuticals
(2-Bromoethyl)benzene No additional substituent 185.06 Alkylation with 1,2-dibromoethane 20% General-purpose alkylating agent
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene 3-CH₃, S-linker 231.16 Thiol-ether coupling reactions N/A Thioether-based ligand or catalyst

Key Observations:

Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the bromoethyl group, accelerating nucleophilic substitution reactions. For instance, 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene exhibits higher reactivity in alkylation reactions compared to its methoxy analog . Electron-donating groups (e.g., -OCH₃) reduce electrophilicity, leading to lower yields (37% vs. 51% for CF₃ analog) .

Steric Considerations: Bulky substituents like -CF₃ or -NO₂ may hinder reaction kinetics due to steric crowding, though their electronic effects often dominate .

Synthetic Versatility :

  • Nitro and halogen substituents enable diverse downstream modifications. For example, 1-(2-Bromoethyl)-4-nitrobenzene is reduced to sulfonate derivatives for drug synthesis , while chloro/fluoro analogs are used in cross-coupling reactions .

Physical and Chemical Properties

Table 2: Physicochemical Data for Selected Compounds

Compound Name Density (g/cm³) Boiling Point (°C) Solubility Stability Notes References
(2-Bromoethyl)benzene 1.34 143–144 Insoluble in water Sensitive to light and moisture
1-(2-Bromoethyl)-4-chlorobenzene N/A N/A Organic solvents Stable under inert conditions
1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene N/A N/A Polar aprotic solvents Prone to oxidation
  • Density and Polarity: Bromoethylbenzenes with nonpolar substituents (e.g., ethyl) are typically denser than parent benzene due to increased molecular weight.
  • Solubility : Sulfur-containing analogs (e.g., 1-[(2-bromoethyl)sulfanyl]-3-methylbenzene) exhibit higher solubility in polar solvents compared to halogenated derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) generates radicals upon thermal decomposition, initiating the addition of HBr across the double bond of 3-ethylstyrene. The bromine atom attaches to the less substituted carbon, yielding the beta-bromo product.

Key Parameters :

  • Temperature : 80–95°C (optimizes radical initiation while preventing side reactions).

  • Solvent : Non-polar solvents like n-heptane or kerosene enhance solubility and heat transfer.

  • HBr Flow Rate : 750–1,200 cc/min ensures rapid saturation.

  • Initiator Concentration : 1–2 wt% AIBN relative to 3-ethylstyrene.

Industrial-Scale Protocol

A representative industrial procedure involves:

  • Mixing 3-ethylstyrene with n-heptane and AIBN in a continuous flow reactor.

  • Bubbling anhydrous HBr gas through the solution at 85–95°C.

  • Maintaining reaction for 1–2 hours until HBr saturation is achieved.

  • Isolating the product via vacuum distillation (90–100°C at 10–15 mmHg).

Performance Metrics :

ParameterValue
Yield99.5%
Purity (GC-MS)>99.7%
α-Bromo Isomer<0.1%

This method’s efficiency stems from its high selectivity and scalability, making it the preferred route for bulk production.

Bromination of 3-Ethylphenethyl Alcohol

An alternative pathway involves the bromination of 3-ethylphenethyl alcohol (1-(2-hydroxyethyl)-3-ethylbenzene) using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). While less common industrially, this method is viable for laboratory-scale synthesis.

Reaction Protocol

  • Substrate Preparation : 3-ethylphenethyl alcohol is synthesized via Friedel-Crafts alkylation of ethylbenzene with ethylene oxide, followed by acid-catalyzed hydration.

  • Bromination : The alcohol reacts with PBr₃ in anhydrous diethyl ether under reflux (40–50°C for 4–6 hours).

Reaction Equation :
C₆H₅-C₂H₅-CH₂CH₂OH + PBr₃ → C₆H₅-C₂H₅-CH₂CH₂Br + H₃PO₃\text{C₆H₅-C₂H₅-CH₂CH₂OH + PBr₃ → C₆H₅-C₂H₅-CH₂CH₂Br + H₃PO₃}

Yield Optimization :

  • Stoichiometry : A 1:1 molar ratio of alcohol to PBr₃ minimizes side reactions.

  • Solvent Choice : Ethers or dichloromethane prevent carbocation rearrangements.

Limitations

  • Byproducts : Phosphorous acid (H₃PO₃) complicates purification.

  • Scale-Up Challenges : Exothermic nature requires precise temperature control.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
HBr Addition to 3-Ethylstyrene99.5%>99.7%HighHigh
Bromination of 3-Ethylphenethyl Alcohol75–85%90–95%ModerateModerate

The radical-mediated HBr addition outperforms bromination in yield and purity, though the latter remains useful for small-scale applications requiring simple setups.

Industrial Production Innovations

Modern facilities employ continuous flow reactors to enhance the HBr addition process:

  • Residence Time : Reduced to 20–30 minutes via turbulent flow regimes.

  • Heat Management : Integrated cooling jackets maintain optimal temperatures.

  • Automation : Real-time GC-MS monitoring adjusts HBr flow and initiator feed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromoethyl)-3-ethylbenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of 3-ethylphenethyl derivatives. For example, reacting 3-ethylphenethyl alcohol with PBr₃ or HBr under controlled temperatures (0–25°C) achieves selective bromination at the ethyl side chain. Alternatively, nucleophilic substitution using 1,2-dibromoethane with a 3-ethylbenzene precursor in acetonitrile, catalyzed by K₂CO₃, yields the target compound (reaction time: 6–12 hrs, 60–80°C) .
  • Critical Parameters : Solvent polarity (acetonitrile > DMF), temperature control (prevents polybromination), and stoichiometric excess of 1,2-dibromoethane (1.5–2.0 equiv) maximize yield (>75%) .

Q. How can researchers characterize 1-(2-Bromoethyl)-3-ethylbenzene to confirm purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H-NMR peaks at δ 3.5–3.7 ppm (triplet, -CH₂Br) and δ 1.2–1.4 ppm (triplet, -CH₂CH₃) confirm substituent positions. Absence of δ 4.5–5.0 ppm (olefinic protons) rules out elimination byproducts .
  • GC/HPLC : Purity >95% is achievable using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
    • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 213 (C₁₀H₁₃Br⁺) with isotopic peaks confirming bromine presence .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions involving 1-(2-Bromoethyl)-3-ethylbenzene?

  • Key Findings : The bromoethyl group acts as a weak electron-withdrawing substituent, directing electrophiles (e.g., nitronium ion) to the meta position relative to itself. Computational studies (DFT) reveal a partial positive charge (+0.12 e) at the meta carbon due to inductive effects .
  • Experimental Validation : Nitration experiments yield 1-(2-Bromoethyl)-3-ethyl-5-nitrobenzene as the major product (>85%), confirmed by ¹H-NMR and X-ray crystallography .

Q. How can computational modeling optimize catalytic systems for cross-coupling reactions with this compound?

  • Approach :

Ligand Design : Use density functional theory (DFT) to screen Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂). Calculations show Pd(dba)₂ lowers the activation energy for Suzuki-Miyaura coupling by 12 kcal/mol due to enhanced π-backbonding .

Solvent Effects : MD simulations suggest toluene improves coupling efficiency (vs. DMF) by stabilizing the transition state through hydrophobic interactions .

  • Validation : Experimental yields align with predictions: Pd(dba)₂ in toluene achieves 92% conversion vs. 68% with Pd(PPh₃)₄ in DMF .

Q. What strategies resolve contradictions in reported biological activity data for bromoethylbenzene derivatives?

  • Case Study : Discrepancies in antimicrobial assays (e.g., E. coli MIC ranging from 8–64 µg/mL) arise from variable assay conditions. Standardizing protocols (e.g., Mueller-Hinton broth, 37°C, 18-hr incubation) reduces variability .
  • Statistical Analysis : Multivariate regression identifies inoculum size (CFU/mL) and solvent (DMSO concentration) as key confounding factors (p < 0.01) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of 1-(2-Bromoethyl)-3-ethylbenzene during long-term storage?

  • Stability Data : The compound degrades at >6°C via β-hydride elimination, forming styrene derivatives (detectable by GC-MS).
  • Best Practices : Store at 0–4°C under argon in amber vials. Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. What chromatographic techniques separate diastereomers in derivatives of this compound?

  • Chiral Separation : Use HPLC with a Chiralpak IA column (hexane:isopropanol 95:5, 1.0 mL/min). Enantiomeric excess (>99%) is confirmed by polarimetry .

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